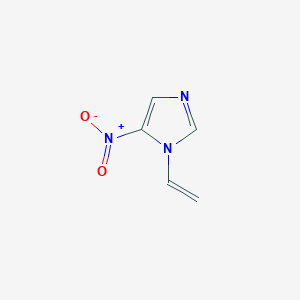
2,2,3-Trifluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trifluorobutane is an organic compound with the molecular formula C4H7F3 It is a fluorinated derivative of butane, characterized by the presence of three fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobutane typically involves the fluorination of butane derivatives. One common method is the reaction of 2,3-dichlorobutane with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a tubular reactor where the butane derivative and fluorinating agent are introduced simultaneously. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trifluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Halogenation reactions can replace one or more fluorine atoms with other halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Trifluorobutanoic acid.
Reduction: 2,2,3-Trifluorobutanol.
Substitution: 2,2,3-Trichlorobutane or 2,2,3-Tribromobutane.
Applications De Recherche Scientifique
2,2,3-Trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the development of fluorinated drugs.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,3-Trifluorobutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different applications.
2,2,4-Trifluorobutane: Another fluorinated butane derivative with a different fluorine atom arrangement.
2,2,3-Trichlorobutane: A chlorinated analogue with different chemical properties.
Uniqueness: 2,2,3-Trifluorobutane is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This makes it valuable in applications where other fluorinated or chlorinated compounds may not be suitable.
Propriétés
Numéro CAS |
66587-75-5 |
|---|---|
Formule moléculaire |
C4H7F3 |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
2,2,3-trifluorobutane |
InChI |
InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 |
Clé InChI |
ZHDXQPWRQLEOED-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

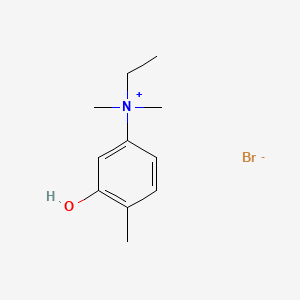
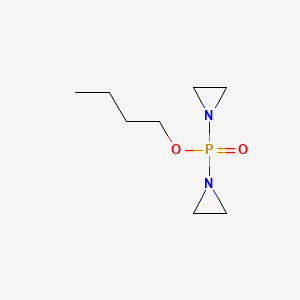
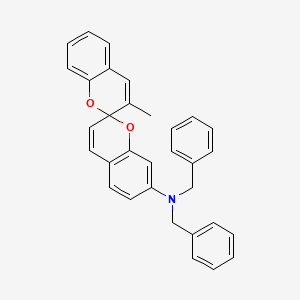
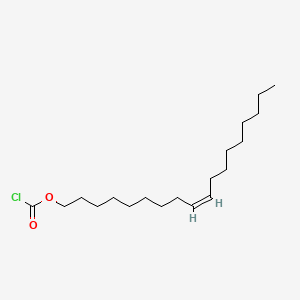

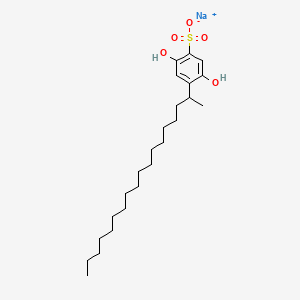
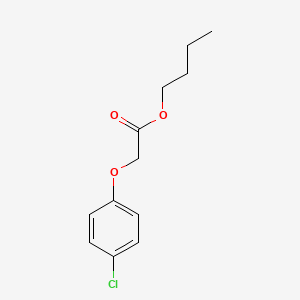
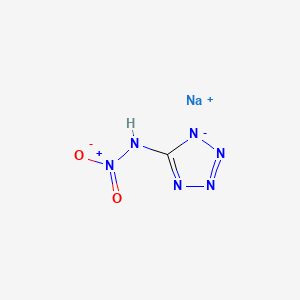
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)


